7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine
Overview
Description
7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine is a heterocyclic compound that features both imidazole and pyridazine rings. This compound is of significant interest due to its potential pharmacological activities and applications in medicinal chemistry. The presence of chlorine and amine groups in its structure further enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-3-nitropyridazine with an imidazole derivative in the presence of a reducing agent. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to achieve efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form corresponding amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of polar solvents and elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Cyclization Reactions: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions include substituted imidazo[4,5-d]pyridazines, N-oxides, and various cyclized heterocyclic compounds .
Scientific Research Applications
7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various cellular processes. For example, it may inhibit certain kinases or modulate GABA receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine: Similar in structure but with a different arrangement of nitrogen atoms.
Imidazo[4,5-c]pyridine: Another structural isomer with distinct biological activities.
Pyridazine Derivatives: Compounds like pyridazinone share the pyridazine ring but differ in their substituents and overall structure
Uniqueness
7-chloro-1H-imidazo[4,5-d]pyridazin-4-amine is unique due to its specific arrangement of the imidazole and pyridazine rings, along with the presence of chlorine and amine groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-chloro-1H-imidazo[4,5-d]pyridazin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-4-2-3(9-1-8-2)5(7)11-10-4/h1H,(H2,7,11)(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJJYFAFEJXLLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NN=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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